molecular formula C11H8FNO B1246603 5-(4-Fluorophenyl)pyridin-2-OL CAS No. 163563-23-3

5-(4-Fluorophenyl)pyridin-2-OL

Cat. No.: B1246603
CAS No.: 163563-23-3
M. Wt: 189.19 g/mol
InChI Key: WDSCHFUJSVFFQE-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyridin-2-OL is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a hydroxyl group at the 2-position and a fluorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)pyridin-2-OL can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)pyridin-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)pyridin-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)pyridin-2-OL is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCHFUJSVFFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439938
Record name 5-(4-FLUOROPHENYL)-2-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163563-23-3
Record name 5-(4-FLUOROPHENYL)-2-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 5-(4-Fluorophenyl)-2-hydroxypyridine be used to study proteins?

A: Research suggests that 5-(4-Fluorophenyl)-2-hydroxypyridine and its derivative, 2-hydroxy-pyridine, can act as "proton transfer fluorescence probes." [] These probes can potentially be used to study the different states of proteins, including their native, denatured, and renatured forms, by analyzing changes in fluorescence signals. [] This application stems from the molecule's sensitivity to changes in its chemical environment, particularly regarding proton transfer processes.

Q2: What computational chemistry methods have been used to study 5-(4-Fluorophenyl)-2-hydroxypyridine?

A: To understand the interactions of 5-(4-Fluorophenyl)-2-hydroxypyridine with metal ions and its fluorescence properties, researchers have employed computational chemistry methods. [] Specifically, they utilized Hartree-Fock calculations using 6-31G** and lanl2dz basis sets. [] These calculations helped to corroborate and interpret experimental findings, providing a theoretical basis for understanding the molecule's behavior at the electronic level.

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